molecular formula C21H26N2O B2624438 N-((1-phenylpyrrolidin-2-yl)methyl)-3-(o-tolyl)propanamide CAS No. 1797859-58-5

N-((1-phenylpyrrolidin-2-yl)methyl)-3-(o-tolyl)propanamide

Cat. No. B2624438
CAS RN: 1797859-58-5
M. Wt: 322.452
InChI Key: FFRCEGJAHZJBCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-phenylpyrrolidin-2-yl)methyl)-3-(o-tolyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as "PPMP" and is a derivative of the opioid receptor antagonist, naltrexone. PPMP is a promising compound that has shown potential in treating various medical conditions.

Mechanism of Action

PPMP acts as a competitive antagonist to the delta opioid receptor. It binds to the receptor and prevents the activation of downstream signaling pathways. This results in a reduction in the addictive effects of opioids.
Biochemical and Physiological Effects:
PPMP has been shown to have various biochemical and physiological effects. It has been found to reduce the proliferation of cancer cells and induce apoptosis. PPMP has also been found to improve motor function in animal models of Parkinson's disease. Additionally, PPMP has been shown to reduce the rewarding effects of opioids and prevent the development of opioid tolerance.

Advantages and Limitations for Lab Experiments

PPMP has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. PPMP is also relatively inexpensive compared to other compounds used in research. However, PPMP has limitations in terms of its solubility and stability in certain solvents. This can make it difficult to use in certain experiments.

Future Directions

PPMP has shown promising results in preclinical studies, but further research is needed to fully understand its potential applications in medicine. Some future directions for research include investigating PPMP's effects on other opioid receptors, exploring its potential as a treatment for other diseases, and developing more efficient synthesis methods for PPMP. Additionally, more research is needed to determine the optimal dosing and administration of PPMP for therapeutic use.

Synthesis Methods

PPMP is synthesized through a multi-step process. The first step involves the reaction of 2-phenylpyrrolidine with formaldehyde to form N-(2-phenylmethyl)pyrrolidine. This intermediate compound is then reacted with o-tolualdehyde to form N-((1-phenylpyrrolidin-2-yl)methyl)-3-(o-tolyl)propanamide. The final product is purified through recrystallization.

Scientific Research Applications

PPMP has been extensively studied for its potential medical applications. It has been found to be effective in treating various diseases and disorders such as cancer, Parkinson's disease, and opioid addiction. PPMP acts as an antagonist to the delta opioid receptor, which is involved in pain regulation and addiction. By blocking the delta opioid receptor, PPMP can reduce the addictive effects of opioids.

properties

IUPAC Name

3-(2-methylphenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-17-8-5-6-9-18(17)13-14-21(24)22-16-20-12-7-15-23(20)19-10-3-2-4-11-19/h2-6,8-11,20H,7,12-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRCEGJAHZJBCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)NCC2CCCN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-phenylpyrrolidin-2-yl)methyl)-3-(o-tolyl)propanamide

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